![molecular formula C12H22N2O2S B1466383 3-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propanoic acid CAS No. 1498868-75-9](/img/structure/B1466383.png)
3-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propanoic acid
Overview
Description
3-(4-(Tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propanoic acid, also known as THTPPA, is an organic compound with a variety of scientific applications. It is a naturally occurring amino acid derivative, and is a key component of many biochemical pathways. As a result, THTPPA has become an important tool for researchers in the fields of biochemistry, physiology, and pharmacology. Its versatility and potential for use in a variety of laboratory experiments have made it a valuable research tool. In
Scientific Research Applications
Synthesis and Structure Identification
- Synthesis of Anti-Malarial Agents : A study by Mi Sui-qing (2010) details the successful synthesis of a compound structurally similar to the one , demonstrating its potential in anti-malarial applications. The synthesis method is highlighted for its simplicity and high yield, which could be significant for developing derivatives for medical purposes (Mi Sui-qing, 2010).
Antidepressant Potential
- New Class of Antidepressants : L. Orus et al. (2002) describe new derivatives as potential antidepressant drugs, indicating the capacity of such compounds in dual-action serotonin regulation. This underscores the therapeutic potential of similar compounds in treating depression (L. Orus et al., 2002).
Chemical Reactions and Synthesis
- Rhodium(II) Acetate-Catalyzed Reactions : K. Yamagata et al. (2000) explore the synthesis of 2H-Thiopyrans, a crucial step in the formation of compounds like 3-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propanoic acid. The study provides insights into the regioselective synthesis process (K. Yamagata et al., 2000).
Resolution of Racemic Mixtures
- Racemate Resolution : T. Gizur et al. (1996) discuss the resolution of racemic mixtures of structurally similar compounds. This research could be relevant in purifying and isolating the enantiomers of such complex molecules for specific applications (T. Gizur et al., 1996).
Polyamide Synthesis
- Polyamides Containing Uracil and Adenine : M. Hattori and M. Kinoshita (1979) synthesized polyamides using a derivative similar to the compound , showing its utility in creating novel polymers with potential biomedical applications (M. Hattori and M. Kinoshita, 1979).
Mechanism of Action
Target of Action
Some derivatives of tetrahydro-4h-thiopyran-4-ones have shown promise as inhibitors of phosphodiesterase and β-secretase bace1 .
Mode of Action
Biochemical Pathways
Tetrahydro-4h-thiopyran-4-ones, a key component of this compound, are valuable reagents for the preparation of stable free nitroxyl radicals, photosensitive semiconductors, electrochromic materials, synthetic juvenile hormones, pheromones, and polypropionate fragments .
Result of Action
Some derivatives of tetrahydro-4H-thiopyran-4-ones have been characterized with antitumor, antibacterial, antiparasitic, and antifungal activity . .
properties
IUPAC Name |
3-[4-(thian-4-yl)piperazin-1-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S/c15-12(16)1-4-13-5-7-14(8-6-13)11-2-9-17-10-3-11/h11H,1-10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLIDGMBWGDCKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2CCN(CC2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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